Retrocyclin-1 (RC-100), is a synthetic peptide modeled after theta-defensins, a family of cyclic peptides found in Old World monkeys. [, ] While humans possess theta-defensin genes, a premature stop codon prevents their natural production. [, , ] As a result, retrocyclins, synthesized based on these pseudogenes, represent "ancestral" human defensins. [, ] Classified as antimicrobial peptides, retrocyclins demonstrate broad-spectrum activity against various pathogens, particularly HIV-1. [, , , ] Retrocyclins are being investigated for their potential as therapeutic agents against viral infections, especially HIV. [, ]
The synthesis of retrocyclin-1 involves solid-phase peptide synthesis techniques. The process typically employs a Perkin–Elmer Applied Biosystems synthesizer and utilizes prederivatized polyethylene glycol polystyrene arginine resin. The synthesis follows FastMoc chemistry with double coupling for all residues.
Key steps in the synthesis include:
Retrocyclin-1 consists of 18 amino acids arranged in a cyclic structure formed by the head-to-tail linkage of two nonapeptides through peptide bonds. The peptide contains three intramolecular disulfide bonds that contribute to its stability and biological activity. The molecular structure can be characterized by:
Retrocyclin-1 participates in several chemical interactions:
The mechanism of action of retrocyclin-1 primarily involves its interaction with viral components:
Retrocyclin-1 displays several notable physical and chemical properties:
The potential applications of retrocyclin-1 are diverse:
θ-Defensins represent a unique class of cyclic antimicrobial peptides exclusive to primates. Retrocyclin-1, a reconstructed human θ-defensin, originates from ancestral genes that were evolutionarily conserved in non-human primates but rendered nonfunctional in humans. Genomic analyses reveal that θ-defensins arose approximately 30-40 million years ago in the common ancestor of Old World monkeys and hominoids. This evolutionary timing coincides with the Alu retrotransposon amplification burst in ancestral primates, suggesting potential mechanistic links between retrotransposition events and defensin gene diversification [5] [7].
Rhesus macaques (Macaca mulatta) express functional θ-defensins (e.g., RTD-1–3) formed by head-to-tail ligation of two truncated α-defensin precursors. These peptides exhibit potent antimicrobial and antiviral properties, indicating their conserved role in primate innate immunity. The cyclic backbone—stabilized by three disulfide bonds—confers exceptional stability against proteolytic degradation, a key evolutionary adaptation for mucosal defense [1] [2].
Table 1: Phylogenetic Distribution of Functional θ-Defensins
Primate Group | Functional θ-Defensins | Genomic Status |
---|---|---|
Old World Monkeys (Rhesus macaque) | RTD-1, RTD-2, RTD-3 | Functional genes |
Hominoids (Orangutan) | Partially functional isoforms | Partial pseudogenization |
Humans | None expressed | Universal pseudogenization |
New World Monkeys | Absent | No homologs detected |
Humans possess six θ-defensin pseudogenes (DEFT1–6) on chromosome 8p23.1, a locus densely populated with α- and β-defensin genes. The DEFT1 pseudogene (encoding Retrocyclin-1) contains a premature termination codon (PTC) at position 17 (C→T; Gln17→Stop) within its signal sequence exon, abolishing translation. This PTC is fixed in all human populations and is shared with chimpanzees and gorillas, indicating inactivation prior to the human-chimpanzee divergence (~6–7 million years ago) [3] [5].
Notably, the coding regions downstream of the PTC remain intact, with 89.4% nucleotide identity to functional rhesus θ-defensin genes. Transcriptomic studies confirm DEFT mRNA expression in human bone marrow, but translation fails due to the PTC. Experimental PTC "repair" via site-directed mutagenesis (⊗17Q) restores Retrocyclin-1 production in transfected human myeloid cells, confirming that contemporary human cells retain the machinery for θ-defensin post-translational cyclization [3].
Aminoglycosides (e.g., gentamicin) can induce translational read-through of the PTC in human epithelial cells and cervicovaginal tissues, yielding functional Retrocyclin-1 peptides. This read-through efficiency approaches ~15%, demonstrating the therapeutic potential of reactivating this dormant defense system [3].
Table 2: Characteristics of Human θ-Defensin Pseudogenes
Pseudogene | Chromosomal Location | Premature Stop Codon Position | Sequence Identity vs. Rhesus |
---|---|---|---|
DEFT1 (Retrocyclin-1) | 8p23.1 | Exon 1 (C17T) | 89.4% |
DEFT2 | 8p23.1 | Exon 1 | 88.1% |
DEFT3 | 8p23.1 | Exon 1 | 86.7% |
DEFT4 | 1p36.13 | Exon 1 | 84.9% |
DEFT5 | 8p23.1 | Exon 1 | 87.2% |
DEFT6 | 8p23.1 | Exon 1 | 85.6% |
Comparative analyses of primate genomes reveal species-specific patterns of θ-defensin evolution:
Syntenic alignment of chromosome 8p23.1 across primates shows conserved genomic architecture, with DEFT genes embedded within defensin-rich clusters. However, humans and great apes exhibit unique endogenous retroviral (ERV) insertions near DEFT loci not found in Old World monkeys. These ERVs (e.g., CERV2/PTERV1) may have disrupted regulatory elements essential for θ-defensin expression [9].
Despite pseudogenization, human retrocyclin-like sequences exhibit unexpectedly high conservation:
The paradoxical conservation of retrocyclin-like sequences may reflect their potential for ex vivo reactivation as a component of innate immunity. Additionally, retrocyclin-derived sequences have been co-opted in humans as regulatory RNAs or for novel protein functions, as evidenced by their transcription in bone marrow and interactions with immune receptors like MrgX2 on mast cells [6] [8].
Table 3: Evolutionary Metrics for Human θ-Defensin Pseudogenes
Selection Parameter | DEFT1 (Retrocyclin-1) | Typical Processed Pseudogene | Functional Gene |
---|---|---|---|
dN/dS ratio | 0.28 | ~1.0 | <0.5 |
CpG site conservation | 78% | 20–40% | 75–90% |
Transcript abundance | Moderate (bone marrow) | None/Low | Variable |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1